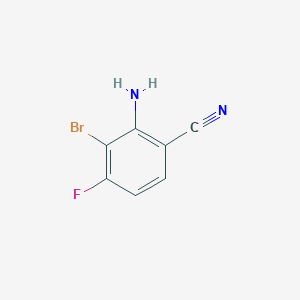

2-Amino-3-bromo-4-fluorobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

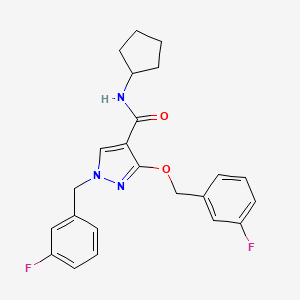

Übersicht

Beschreibung

2-Amino-3-bromo-4-fluorobenzonitrile is a multifunctional organic compound that contains amino, bromo, and fluoro substituents on a benzonitrile backbone. This compound is of interest due to its potential as a building block in organic synthesis, allowing for the creation of various derivatives that can be used in the development of pharmaceuticals and other biologically active molecules.

Synthesis Analysis

The synthesis of related 2-aminobenzonitriles has been demonstrated through various methods. One approach involves the aminocyanation of arynes, which allows for the simultaneous introduction of amino and cyano groups. This method has been shown to be efficient and provides access to 1,2-bifunctional aminobenzonitriles, which can be further functionalized to create diverse derivatives, including drug molecules like Ponstan . Another synthesis route for 2-aminobenzonitriles is through the nitrosation of 2-arylindoles followed by iron(III)-catalyzed C-C bond cleavage, which is notable for its use of an inexpensive catalyst and scalability .

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of substituents on the benzene ring that can significantly influence its reactivity. The amino group is a versatile functional group that can participate in a variety of chemical reactions, while the bromo and fluoro substituents can activate the ring towards further substitution reactions due to their electron-withdrawing nature.

Chemical Reactions Analysis

Compounds similar to this compound can undergo a range of chemical reactions. For instance, 2-bromobenzonitriles have been used as precursors in the synthesis of substituted 3-aminoindazoles, employing palladium-catalyzed arylation and subsequent cyclization . Additionally, 2-fluorobenzonitriles have been utilized in the synthesis of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines through a microwave-assisted route involving an aryloxime intermediate . The fluoro group in 2-fluorobenzonitriles has also been shown to facilitate the synthesis of 2,4-diaminoquinazolines, demonstrating the versatility of halogenated benzonitriles in heterocyclic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by its functional groups. The presence of the cyano group contributes to its polarity and potential for hydrogen bonding, which can affect solubility and boiling point. The bromo and fluoro substituents, being halogens, can impact the compound's density and refractive index. These properties are crucial when considering the compound's behavior in various solvents and its suitability for different types of chemical reactions and applications in synthesis.

Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Molecules

2-Amino-3-bromo-4-fluorobenzonitrile serves as a precursor in the synthesis of complex molecules. For example, it has been used in the synthesis of 3-Bromo-2-fluorobenzoic acid, demonstrating its role in the production of highly purified compounds through optimized conditions such as bromination and hydrolysis (Zhou Peng-peng, 2013). Furthermore, it has facilitated the development of new synthetic pathways, like the facile synthesis of 2-bromo-3-fluorobenzonitrile, showcasing its versatility in halodeboronation reactions (Ronald H. Szumigala et al., 2004).

Advancements in Green Chemistry

It has also contributed to advancements in green chemistry, as seen in the application of recyclable fluorous oxime for the synthesis of 3-amino-1,2-benzisoxazoles and 4-amino-1H-2,3-benzoxazines. This method emphasizes the importance of sustainable practices in chemical synthesis (W. Ang et al., 2013).

Novel Synthetic Routes

The compound is involved in novel synthetic routes, such as the two-step synthesis of substituted 3-aminoindazoles, offering an efficient alternative to traditional reactions. This process illustrates the compound's contribution to expanding the toolkit of synthetic chemistry (Valérie Lefebvre et al., 2010).

Radioligand Development

In the field of radiopharmaceuticals, this compound has been used as a key intermediate in the synthesis of precursors for PET radioligands, underlining its significance in medical imaging technologies (M. Gopinathan et al., 2009).

Carbon Dioxide Fixation

The compound plays a role in the efficient chemical fixation of carbon dioxide with 2-aminobenzonitriles to quinazoline-2,4(1H,3H)-diones, showcasing its potential in addressing environmental challenges by converting CO2 into valuable products (Toshihiro Kimura et al., 2012).

Exploration of Electronic Properties

Research into the electronic properties of monofluorobenzonitriles, including studies on this compound, enhances our understanding of their structural and energetic characteristics, contributing to the development of new materials and electronic devices (M. Ribeiro da Silva et al., 2012).

Wirkmechanismus

Mode of Action

The mode of action of 2-Amino-3-bromo-4-fluorobenzonitrile involves a series of chemical reactions. For instance, a variety of ketone oxime anions have been treated with 4-substituted-2-fluorobenzonitriles to give the corresponding nucleophilic aromatic substitution aryloxime adducts . Under aqueous acidic conditions, these adducts underwent cyclization to give the corresponding ketones .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is a solid at room temperature and shows significant basicity . It’s also a polar molecule due to the high electronegativity of the cyano group and the fluorine atom on the benzene ring . These properties can influence how the compound interacts with its environment and its targets.

Eigenschaften

IUPAC Name |

2-amino-3-bromo-4-fluorobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-6-5(9)2-1-4(3-10)7(6)11/h1-2H,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYJIIQKKGUIBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)N)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1093951-76-8 |

Source

|

| Record name | 2-Amino-3-bromo-4-fluorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)isobutyramide](/img/structure/B2506667.png)

![N-(1-Cyanopropyl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]-N-methylbenzamide](/img/structure/B2506669.png)

![6-ethyl 3-methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2506681.png)

![4-bromo-5-[[2-[(Z)-N-methoxy-C-methylcarbonimidoyl]phenoxy]methyl]-1-methyl-2-phenylpyrazol-3-one](/img/structure/B2506683.png)

![5-(4-chlorophenyl)-2-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy}pyrimidine](/img/structure/B2506685.png)